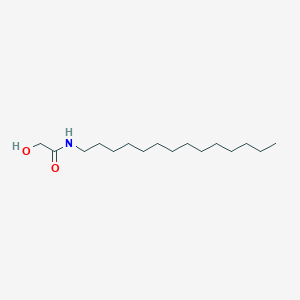
2-Hydroxy-N-tetradecylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N-tetradecylacetamide is an organic compound characterized by a long aliphatic chain and an amide functional group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N-tetradecylacetamide typically involves the reaction of tetradecylamine with glycolic acid. The process can be summarized as follows:
Reactants: Tetradecylamine and glycolic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The mixture is heated to facilitate the formation of the amide bond.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-N-tetradecylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-oxo-N-tetradecylacetamide.
Reduction: Formation of N-tetradecylacetamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Hydroxy-N-tetradecylacetamide has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and lubricants.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N-tetradecylacetamide is primarily attributed to its surfactant properties. The compound can reduce surface tension and form micelles, which encapsulate hydrophobic molecules. This property is crucial in applications such as drug delivery, where the compound can enhance the solubility and bioavailability of hydrophobic drugs.
Molecular Targets and Pathways:
Cell Membranes: The compound can interact with cell membranes, altering their permeability and facilitating the transport of molecules.
Enzymatic Pathways: It can modulate enzymatic activity by stabilizing or destabilizing enzyme-substrate complexes.
Comparación Con Compuestos Similares
2-Hydroxy-N-dodecylacetamide: Similar structure but with a shorter aliphatic chain.
2-Hydroxy-N-hexadecylacetamide: Similar structure but with a longer aliphatic chain.
N-tetradecylacetamide: Lacks the hydroxyl group.
Uniqueness: 2-Hydroxy-N-tetradecylacetamide is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective surfactant. Its hydroxyl group provides additional reactivity compared to N-tetradecylacetamide, allowing for a broader range of chemical modifications and applications.
Propiedades
Número CAS |
185154-13-6 |
|---|---|
Fórmula molecular |
C16H33NO2 |
Peso molecular |
271.44 g/mol |
Nombre IUPAC |
2-hydroxy-N-tetradecylacetamide |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-16(19)15-18/h18H,2-15H2,1H3,(H,17,19) |
Clave InChI |
MRLZDCJNVMISER-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCNC(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


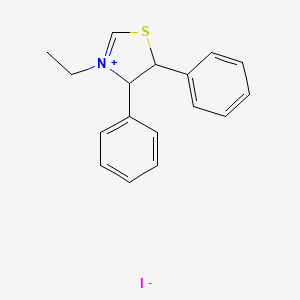

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
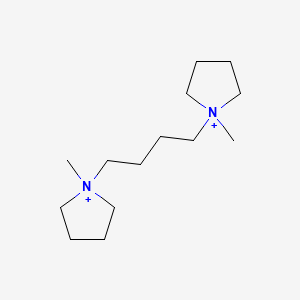
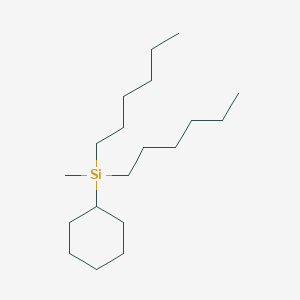
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)

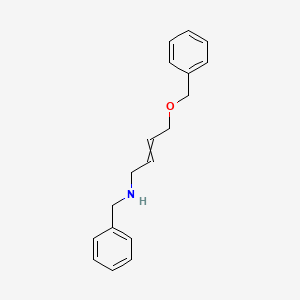

![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
